2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene
Overview
Description
“2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene” is a planar symmetrical molecular structure of the thiophene derivative . It enables better π-π stacking and good electron delocalization that encourages charge transport .
Synthesis Analysis
This compound has been synthesized as an electron-donating monomer and introduced into the D-A backbone of PM6 by D-A non-equivalent random copolymerization . It has also been synthesized using Benzo [1,2-b:4,5-b’]dithiophene as a starting material .Molecular Structure Analysis
The molecule has a planar symmetrical structure, which is conducive to better π-π stacking and good electron delocalization . This structure encourages charge transport, making it a valuable component in the field of organic electronics .Chemical Reactions Analysis
The compound has been used as a simple electron-donating monomer in the synthesis of high-efficiency organic solar cells . It was introduced into the D-A backbone of PM6 by D-A non-equivalent random copolymerization .Physical And Chemical Properties Analysis
The compound is a solid at 20°C . The melting point ranges from 61.0 to 65.0°C .Scientific Research Applications
Application in Organic Solar Cells
- Summary of the Application: “2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene” is used as an electron-donating monomer in the development of organic solar cells . It is introduced into the D-A backbone of PM6 by D-A non-equivalent random copolymerization .
- Results or Outcomes: The use of this monomer in the development of organic solar cells contributes to high efficiency and great stability, which are crucial for future commercialization .
Application in Organic Field-Effect Transistors (OFETs)
- Summary of the Application: This compound is widely used as a material in organic optoelectronic devices, especially solar cells and Organic Field-Effect Transistors (OFETs) .
- Results or Outcomes: It has good electronic transport properties and photovoltaic performance, which can be used to improve the photoelectric conversion efficiency and device performance .
Application in Dye-Sensitized Solar Cells
- Summary of the Application: This compound is an organic dye, and due to its high IPCE values containing two triphenylamine units as co-donors, it is useful for the preparation of efficient dye-sensitized solar cells .
- Results or Outcomes: The use of this dye in the development of dye-sensitized solar cells contributes to high efficiency .
Application in Organic Optoelectronic Devices
- Summary of the Application: This compound is widely used as a material in organic optoelectronic devices .
- Results or Outcomes: It has good electronic transport properties and photovoltaic performance, which can be used to improve the photoelectric conversion efficiency and device performance .
Application in Dye-Sensitized Solar Cells
- Summary of the Application: This compound is an organic dye, and due to its high IPCE values containing two triphenylamine units as co-donors, it is useful for the preparation of efficient dye-sensitized solar cells .
- Results or Outcomes: The use of this dye in the development of dye-sensitized solar cells contributes to high efficiency .
Safety And Hazards
Future Directions
The compound has been intensively studied for its application in OFETs and OPVs . Its defined structure makes it a competitive alternative to polymer counterparts in the fabrication of solution-processed small molecule-based solar cells . Its future directions are likely to continue in the field of organic electronics, particularly in the development of more efficient and stable organic solar cells .
properties
IUPAC Name |
2,6-dibromo-4,8-dioctoxythieno[2,3-f][1]benzothiole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36Br2O2S2/c1-3-5-7-9-11-13-15-29-23-19-17-21(27)32-26(19)24(20-18-22(28)31-25(20)23)30-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGDTYKIKNMZTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C2C=C(SC2=C(C3=C1SC(=C3)Br)OCCCCCCCC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36Br2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80738238 | |
Record name | 2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']bisthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80738238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene | |
CAS RN |
1294515-75-5 | |
Record name | 2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']bisthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80738238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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